molecular formula C32H31N B570326 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene CAS No. 115655-09-9

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene

Cat. No.: B570326
CAS No.: 115655-09-9
M. Wt: 429.607
InChI Key: LTCCREOAJNUOQQ-UHFFFAOYSA-N
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Description

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a butadiene backbone substituted with a diethylaminophenyl group and three phenyl groups, making it a highly conjugated system with interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butadiene Backbone: The butadiene backbone can be synthesized through a series of reactions starting from simple alkenes or alkynes.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diethylaminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated system allows it to participate in electron transfer processes, which can affect various biochemical pathways. Its interactions with proteins, nucleic acids, and other biomolecules can lead to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Dimethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene: Similar structure but with dimethylamino instead of diethylamino group.

    1-(4-Methoxyphenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a methoxy group instead of a diethylamino group.

    1-(4-Nitrophenyl)-1,4,4-triphenyl-1,3-butadiene: Contains a nitro group instead of a diethylamino group.

Uniqueness

1-(4-Diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene is unique due to its specific electronic properties conferred by the diethylamino group. This makes it particularly useful in applications requiring efficient electron transfer and conjugation, such as in organic electronics and photonics.

Properties

IUPAC Name

N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCCREOAJNUOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697978
Record name N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-09-9
Record name N,N-Diethyl-4-(1,4,4-triphenylbuta-1,3-dien-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.79 g of 3-(p-diethylaminophenyl)-3-phenylacrolein and 3.34 g of diethyl diphenylmethylphosphonate were dissolved in 100 ml of DMF, and 1.23 g of potassium t-butoxide was added thereto at room temperature. The temperature of the reaction mixture was increased to 31° C. by a heat generated and, thereafter, the reaction was conducted at room temperature for 4 hours. The reaction mixture was poured into 100 cc of ice water and stirred. Deposited crystals were collected by filtration, dissolved in benzene, and separated and purified on silica gel column chromatography. After distilling off benzene from the eluate, the purified product was recrystallized from ethyl acetate to obtain 2.9 g (yield: 68% (theory)) of a pale-yellow crystal. m.p.: 124°-5° C.
Name
3-(p-diethylaminophenyl)-3-phenylacrolein
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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